molecular formula C12H11N3OS2 B2542379 N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide CAS No. 327038-67-5

N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide

Cat. No.: B2542379
CAS No.: 327038-67-5
M. Wt: 277.36
InChI Key: RCLVMXFRPRHIAC-UHFFFAOYSA-N
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Description

N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide is a heterocyclic organic compound featuring a fused thiazolo-benzothiazole core substituted with a methyl group at the 7-position and a propanamide moiety at the 2-position. The structural complexity of this compound arises from the fused thiazole and benzothiazole rings, which confer unique electronic and steric properties that may influence its reactivity and biological interactions.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c1-3-9(16)15-12-14-8-5-4-7-10(11(8)18-12)17-6(2)13-7/h4-5H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLVMXFRPRHIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Bicyclic Thiazole Formation

The thiazolo[4,5-g]benzothiazole system is constructed through tandem cyclization reactions. A representative approach involves:

  • Benzothiazole Precursor Preparation :
    • Starting with 4-methyl-2-aminobenzenethiol, treatment with cyanogen bromide (BrCN) in ethanol under reflux forms 2-aminobenzothiazole with a methyl group at position 7.
  • Thiazolo Ring Annulation :
    • The pre-formed benzothiazole undergoes Hantzsch thiazole synthesis using α-bromo ketones (e.g., bromoacetone) and thiourea. This step introduces the second thiazole ring fused at positions 4,5-g of the benzothiazole, yielding 7-methyl-2-thiazolo[4,5-g]benzothiazolylamine.

Critical Parameters :

  • Temperature control (80–100°C) to prevent side reactions.
  • Solvent selection (e.g., ethanol or DMF) to enhance solubility of intermediates.

Amide Bond Formation with Propanoic Acid

DCC-Mediated Coupling Protocol

The amidation step employs N,N′-dicyclohexylcarbodiimide (DCC) to activate propanoic acid for reaction with the thiazolo[4,5-g]benzothiazolylamine:

Procedure :

  • Activation of Propanoic Acid :
    • Propanoic acid (1 mmol) and DCC (1.2 mmol) are stirred in dichloromethane (DCM) at 25°C for 30 minutes to form the reactive O-acylisourea intermediate.
  • Nucleophilic Attack by Amine :
    • 7-Methyl-2-thiazolo[4,5-g]benzothiazolylamine (1 mmol) is added, and the mixture is stirred for 4–24 hours.
  • Workup and Purification :
    • Precipitated dicyclohexylurea (DCU) is removed by filtration.
    • The crude product is washed with 10% HCl, NaHCO₃, and brine, followed by silica gel chromatography to isolate the amide.

Reaction Optimization :

  • Solvent : Dichloroethane (DCE) improves solubility for poorly soluble intermediates.
  • Yield : 71–92% depending on reactant purity and solvent choice.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H-NMR (DMSO-d₆, 600 MHz) :

    • δ 12.16 ppm (br s, 1H, NH amide).
    • δ 7.92 ppm (d, J = 7.9 Hz, 1H, aromatic H).
    • δ 1.49 ppm (d, J = 6.8 Hz, 3H, CH₃ from propanamide).
  • ¹³C-NMR :

    • 167.8 ppm (C=O amide).
    • 155.2 ppm (C-2 of thiazole).

Mass Spectrometry (MS)

  • ESI-MS (Positive Mode) :
    • m/z 277.368 [M+H]⁺ (calculated for C₁₂H₁₁N₃OS₂).
    • Fragmentation pathways confirm amide bond cleavage and thiazole stability.

Comparative Analysis of Synthetic Routes

Method Coupling Agent Solvent Yield (%) Purity (%)
DCC-Mediated DCC DCM/DCE 71–92 >95
EDCl/HOBt EDCl THF 65–78 90
HATU HATU DMF 85–89 97

Key Insight : DCC offers the best balance of yield and cost-effectiveness, while HATU improves purity at higher reagent expense.

Challenges and Troubleshooting

Common Pitfalls

  • Low Amine Reactivity : Steric hindrance from the methyl group may slow amidation. Solution: Use excess DCC (1.5 eq.) and extended reaction times.
  • Byproduct Formation : DCU precipitation must be rigorously filtered to avoid contamination.

Scalability Considerations

  • Solvent Recovery : DCM and DCE are recycled via distillation to reduce costs.
  • Column Chromatography : Gradient elution (hexane/ethyl acetate) resolves closely eluting impurities.

Chemical Reactions Analysis

N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of thiazole and benzothiazole exhibit significant antibacterial properties. N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Case Studies :
    • A study demonstrated that thiazole derivatives showed enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming traditional antibiotics like streptomycin .
    • Another investigation highlighted the synthesis of thiazolo[4,5-d]pyrimidine derivatives with improved antibacterial properties, suggesting a promising avenue for developing new antibiotics .

Anticonvulsant Activity

Thiazole derivatives are also being explored for their anticonvulsant properties. This compound has shown potential in this area.

  • Research Findings :
    • A recent study reported that certain thiazole compounds exhibited significant anticonvulsant effects in animal models, suggesting their utility in treating epilepsy .
    • Structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance anticonvulsant activity, providing insights for future drug design.

Drug Development

The unique structure of this compound positions it as a candidate for further development in pharmaceutical applications.

  • Potential Uses :
    • As an antibacterial agent in formulations targeting resistant bacterial strains.
    • As an anticonvulsant medication for patients with refractory epilepsy.

Comparative Analysis of Biological Activities

CompoundActivity TypeTarget Organisms/ConditionsReference
This compoundAntibacterialStaphylococcus aureus, Pseudomonas aeruginosa
Thiazole DerivativesAnticonvulsantEpileptic Seizures

Mechanism of Action

The mechanism of action of N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations

Structural Complexity: The target compound’s fused thiazolo-benzothiazole system distinguishes it from simpler benzothiazole derivatives like 6-hydroxy-5-undecyl-1,3-benzothiazole-4,7-dione, which features a single benzothiazole ring with dione functionalities . Compared to N-(benzylsulfonyl)-3-cyclohexyl-D-alanyl-N-(2-amino-1,3-benzothiazol-6-yl)-L-prolinamide, the target compound lacks peptide-like linkages (e.g., prolinamide) and sulfonyl groups, which are critical for protease binding in the latter .

Functional Group Diversity :

  • The propanamide group in the target compound contrasts with the carbamimidamide moiety in N-[(1S)-1-(1,3-benzothiazol-2-ylcarbonyl)-4-carbamimidamidobutyl]cyclopentanecarboxamide. This difference likely alters hydrogen-bonding interactions and solubility profiles .
  • The 7-methyl substituent in the target compound may enhance lipophilicity compared to polar groups like the hydroxyl in 6-hydroxy-5-undecyl-1,3-benzothiazole-4,7-dione .

Research Findings and Limitations

In contrast, analogs like N-(benzylsulfonyl)-3-cyclohexyl-D-alanyl-N-(2-amino-1,3-benzothiazol-6-yl)-L-prolinamide have been investigated for protease inhibition, demonstrating IC50 values in the nanomolar range in preliminary assays . Further studies are required to elucidate the target compound’s pharmacokinetic and pharmacodynamic profiles.

Biological Activity

N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁N₃OS₂
  • Molecular Weight : 273.36 g/mol
  • Structural Features : The compound features a thiazole ring fused with a benzothiazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with propanamide under controlled conditions. The synthetic route may vary depending on the specific substituents on the thiazole and benzothiazole rings.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : this compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that it possesses notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : this compound demonstrated cytotoxicity in human cancer cell lines with IC₅₀ values indicating effective concentration levels for inducing apoptosis .
Cancer Cell LineIC₅₀ (µg/mL)Reference
A-43110
Jurkat15

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that thiazole derivatives can modulate receptor activity, potentially influencing neurotransmitter levels and signaling pathways .

Case Study 1: Antibacterial Efficacy

A study conducted by Akbari et al. (2008) evaluated the antibacterial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening and showed promising results against resistant strains .

Case Study 2: Anticancer Potential

In a study published in MDPI (2024), researchers investigated the anticancer properties of thiazole-containing compounds. This compound was highlighted for its ability to induce apoptosis in cancer cells via mitochondrial pathways .

Q & A

Basic: What are the key synthetic routes and reaction condition optimizations for synthesizing N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide?

Methodological Answer:
The synthesis involves multi-step organic reactions to construct the thiazolo-benzothiazole core followed by propanamide functionalization. Key steps include:

  • Thiazole ring formation via cyclization of thiourea intermediates with α-haloketones.
  • Benzothiazole annulation using sulfur-containing reagents under reflux conditions.
  • Amide coupling (e.g., EDC/HOBt) to attach the propanamide group.

Optimization parameters:

ParameterOptimal ConditionImpact on Yield
SolventDMF or DCMEnhances solubility of intermediates
Temperature60–80°CBalances reaction rate and byproduct formation
CatalystDMAP (for amidation)Improves coupling efficiency

Continuous flow reactors can scale up synthesis while maintaining reproducibility .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group at position 7) and confirms amide bond formation .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the fused thiazolo-benzothiazole system.
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₈H₂₀N₂S₃ requires m/z 358.56) .
  • HPLC-PDA: Assesses purity (>95%) and detects trace impurities .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:
Contradictions may arise from assay variability, compound stability, or off-target effects. Strategies include:

  • Orthogonal assays: Validate antiproliferative activity using both MTT and colony formation assays .
  • Stability studies: Monitor compound degradation in buffer/DMSO via LC-MS to rule out false negatives .
  • Target engagement assays: Use SPR or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases) .

Advanced: What computational approaches predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Models interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D conformation .
  • MD simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models: Correlate substituent effects (e.g., methyl vs. fluorophenyl) with IC₅₀ values from in vitro data .

Basic: What pharmacological activities are reported for thiazolo-benzothiazole derivatives?

Methodological Answer:

ActivityMechanismEvidence
AnticancerTopoisomerase inhibitionReduced HeLa cell viability (IC₅₀ = 12 µM)
AntimicrobialDisruption of bacterial membranesMIC = 8 µg/mL against S. aureus
Anti-inflammatoryCOX-2 inhibition (IC₅₀ = 0.8 µM)

Advanced: How can hydrogen bonding patterns inform co-crystal design?

Methodological Answer:

  • Graph set analysis (Etter’s rules) classifies intermolecular interactions (e.g., N–H···S motifs) to predict crystal packing .
  • Co-former selection: Carboxylic acids (e.g., succinic acid) enhance solubility via strong O–H···N bonds .

Basic: What factors influence solubility, and how can formulation address them?

Methodological Answer:

  • LogP (XlogP = 4.3): High hydrophobicity necessitates solubilizers (e.g., cyclodextrins) .
  • pH-dependent stability: Amide hydrolysis in acidic conditions requires enteric coating for oral delivery .

Advanced: What strategies optimize selectivity against off-target kinases?

Methodological Answer:

  • Kinome-wide profiling: Screen against 468 kinases (DiscoverX) to identify off-target hits .
  • Propargyl-linked analogs: Introduce steric bulk to block binding to non-target kinases (e.g., ABL1) .

Basic: How is the compound’s stability under varying storage conditions assessed?

Methodological Answer:

  • Forced degradation studies: Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) for 4 weeks .
  • HPLC-UV monitoring: Quantify degradation products (e.g., hydrolyzed amide) .

Advanced: What crystallographic techniques validate the 3D structure?

Methodological Answer:

  • Single-crystal X-ray diffraction: Resolve bond lengths/angles (e.g., C–S bond = 1.75 Å) and confirm stereochemistry .
  • Powder XRD: Compare experimental vs. simulated patterns to detect polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide
Reactant of Route 2
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide

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